molecular formula C9H18ClN B14541587 N-(2-Cyclohexylethyl)-N-methylhypochlorous amide CAS No. 62141-34-8

N-(2-Cyclohexylethyl)-N-methylhypochlorous amide

Cat. No.: B14541587
CAS No.: 62141-34-8
M. Wt: 175.70 g/mol
InChI Key: DSYBVEFNVXZPKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Cyclohexylethyl)-N-methylhypochlorous amide is an organic compound characterized by the presence of a cyclohexyl group attached to an ethyl chain, which is further connected to a methylhypochlorous amide group

Properties

CAS No.

62141-34-8

Molecular Formula

C9H18ClN

Molecular Weight

175.70 g/mol

IUPAC Name

N-chloro-2-cyclohexyl-N-methylethanamine

InChI

InChI=1S/C9H18ClN/c1-11(10)8-7-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

DSYBVEFNVXZPKL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1CCCCC1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclohexylethyl)-N-methylhypochlorous amide typically involves the reaction of cyclohexyl ethylamine with methylhypochlorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclohexylethyl)-N-methylhypochlorous amide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

N-(2-Cyclohexylethyl)-N-methylhypochlorous amide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Cyclohexylethyl)-N-methylhypochlorous amide involves its interaction with specific molecular targets, such as enzymes and receptors The compound may exert its effects by modifying the activity of these targets, leading to changes in cellular processes and biochemical pathways

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-Cyclohexylethyl)-N-methylhypochlorous amide include:

  • N-(2-Cyclohexylethyl)-N-methylamine
  • N-(2-Cyclohexylethyl)-N-methylacetamide
  • N-(2-Cyclohexylethyl)-N-methylformamide

Uniqueness

This compound is unique due to the presence of the hypochlorous amide group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.